molecular formula C26H25N3O2 B11432430 2-(biphenyl-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide

2-(biphenyl-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide

Cat. No.: B11432430
M. Wt: 411.5 g/mol
InChI Key: BFISSZNUKKPOKC-UHFFFAOYSA-N
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Description

2-{[1,1’-BIPHENYL]-4-YL}-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features a biphenyl group, an oxadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling of the Biphenyl and Oxadiazole Units: The biphenyl and oxadiazole units are coupled through a nucleophilic substitution reaction, where the oxadiazole derivative reacts with a halogenated biphenyl compound.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl and oxadiazole moieties, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it into amine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the biphenyl and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted biphenyl and oxadiazole compounds.

Scientific Research Applications

2-{[1,1’-BIPHENYL]-4-YL}-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: Its biphenyl and oxadiazole moieties make it a candidate for use in organic electronics and photonics.

    Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The acetamide moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-{[1,1’-BIPHENYL]-4-YL}-N-[(3-PHENYL-1,2,4-TRIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)ACETAMIDE: Similar structure but with a triazole ring instead of an oxadiazole ring.

    2-{[1,1’-BIPHENYL]-4-YL}-N-[(3-PHENYL-1,2,4-THIADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)ACETAMIDE: Contains a thiadiazole ring instead of an oxadiazole ring.

    2-{[1,1’-BIPHENYL]-4-YL}-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(ETHYL)ACETAMIDE: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

The presence of the oxadiazole ring in 2-{[1,1’-BIPHENYL]-4-YL}-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)ACETAMIDE imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-phenylphenyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C26H25N3O2/c1-19(2)29(18-24-27-26(28-31-24)23-11-7-4-8-12-23)25(30)17-20-13-15-22(16-14-20)21-9-5-3-6-10-21/h3-16,19H,17-18H2,1-2H3

InChI Key

BFISSZNUKKPOKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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